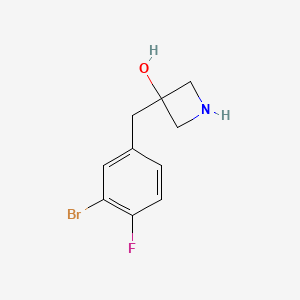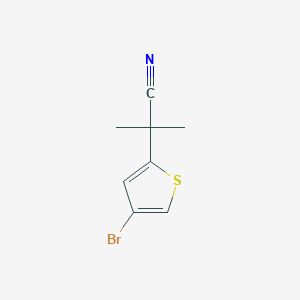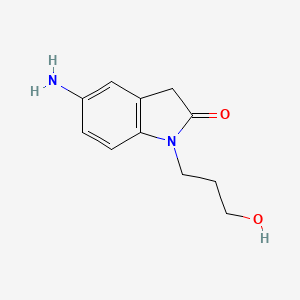
5-Amino-1-(3-hydroxypropyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(3-hydroxypropyl)indolin-2-one: is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(3-hydroxypropyl)indolin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of indolin-2-one, which can be achieved through various methods, including the Fischer indole synthesis.
Functionalization: The introduction of the amino group at the 5-position and the hydroxypropyl group at the 1-position can be achieved through nucleophilic substitution reactions. Common reagents used include amines and alkyl halides.
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents such as methanol or ethanol.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the indolin-2-one ring, converting it to indoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of indoline derivatives.
Substitution: Formation of N-substituted indolin-2-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to improve their mechanical and thermal properties.
Biology:
Antiviral Agents: Derivatives of indolin-2-one have shown potential as antiviral agents against influenza and other viruses.
Anticancer Agents: The compound can inhibit the growth of cancer cells by targeting specific molecular pathways.
Medicine:
Anti-inflammatory Agents: It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Antimicrobial Agents: The compound exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Industry:
Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.
Agriculture: Potential use as a plant growth regulator or pesticide.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(3-hydroxypropyl)indolin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to protein tyrosine kinases, inhibiting their activity and thereby affecting cell signaling pathways involved in cell growth and differentiation.
Pathways Involved: It can modulate pathways such as the epidermal growth factor receptor (EGFR) pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
3-Hydroxyindolin-2-one: A closely related compound with hydroxylation at the 3-position instead of the 1-position.
5-Fluoroindolin-2-one: A fluorinated derivative with enhanced antiviral activity.
Uniqueness:
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
5-amino-1-(3-hydroxypropyl)-3H-indol-2-one |
InChI |
InChI=1S/C11H14N2O2/c12-9-2-3-10-8(6-9)7-11(15)13(10)4-1-5-14/h2-3,6,14H,1,4-5,7,12H2 |
Clave InChI |
YTDMMIBNDLDCBG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)N)N(C1=O)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[2-methoxy-4-(4-piperidyl)phenyl]carbamate](/img/structure/B13546409.png)
![ethyl7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13546417.png)
![2-[(4,4-Dimethylcyclohexyl)methyl]morpholine](/img/structure/B13546425.png)

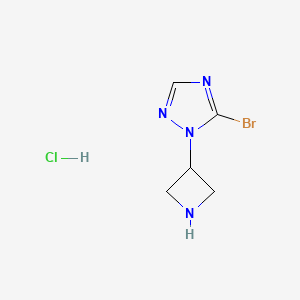
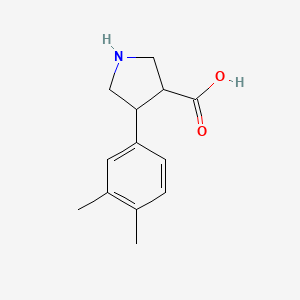
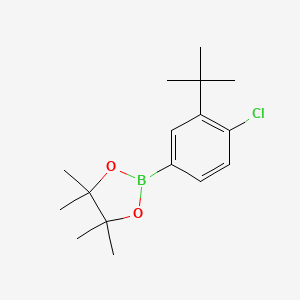
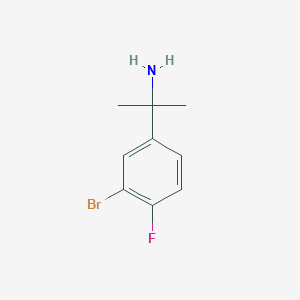
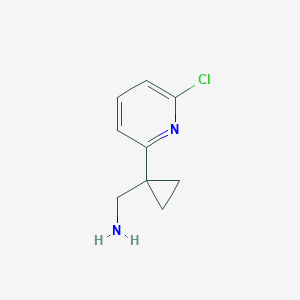
![1-[1-(4-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13546459.png)
![N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13546466.png)
